Cas no 2002136-16-3 (1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride)

1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2002136-16-3
- 1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride
- EN300-1143317
- 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride
-
- インチ: 1S/C11H19ClO2S/c1-2-9-4-3-5-10(8-9)11(6-7-11)15(12,13)14/h9-10H,2-8H2,1H3
- InChIKey: YZPIKQXKSRTWJN-UHFFFAOYSA-N
- ほほえんだ: ClS(C1(CC1)C1CCCC(CC)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 250.0794287g/mol
- どういたいしつりょう: 250.0794287g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 42.5Ų
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143317-10.0g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1143317-1.0g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1143317-1g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1143317-0.05g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1143317-2.5g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1143317-0.5g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1143317-5.0g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1143317-5g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1143317-0.25g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1143317-0.1g |
1-(3-ethylcyclohexyl)cyclopropane-1-sulfonyl chloride |
2002136-16-3 | 95% | 0.1g |
$1056.0 | 2023-10-26 |
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chlorideに関する追加情報
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride (CAS No. 2002136-16-3): An Overview
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride (CAS No. 2002136-16-3) is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of novel drugs and advanced materials. This article provides a comprehensive overview of 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride, including its chemical properties, synthesis methods, and recent research advancements.
Chemical Structure and Properties
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride is a cyclic sulfonic acid chloride with the molecular formula C12H20O2S. The compound features a cyclopropane ring attached to a sulfonyl chloride group, with an additional 3-ethylcyclohexyl substituent. This unique structure confers several notable properties:
- Solubility: The compound is moderately soluble in organic solvents such as dichloromethane, ethyl acetate, and toluene, but has limited solubility in water.
- Reactivity: The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, enabling it to participate in various chemical reactions such as nucleophilic substitution and condensation reactions.
- Stability: While generally stable under standard laboratory conditions, 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride can decompose at elevated temperatures or in the presence of strong bases or acids.
Synthesis Methods
The synthesis of 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride typically involves several steps, each designed to introduce the specific functional groups and substituents. One common synthetic route involves the following steps:
- Synthesis of 3-Ethylcyclohexanol: This step involves the reduction of a suitable precursor, such as 3-ethylcyclohexanone, using a reducing agent like sodium borohydride.
- Cyclization to Form Cyclopropane: The alcohol intermediate is then subjected to a cyclization reaction using a suitable catalyst to form the cyclopropane ring.
- Sulfonation: The cyclopropane derivative is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
- Closure to Form Sulfonyl Chloride: Finally, the sulfonic acid is converted to the sulfonyl chloride by treatment with thionyl chloride or another chlorinating agent.
This multi-step process requires careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
Applications in Pharmaceutical Research
1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride has shown promise in pharmaceutical research due to its ability to serve as a versatile building block for the synthesis of complex molecules. Recent studies have explored its potential in the development of new drugs with various therapeutic applications:
- Anti-inflammatory Agents: Research has demonstrated that compounds derived from 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride exhibit potent anti-inflammatory properties. These compounds have been shown to inhibit key enzymes involved in inflammation pathways, making them potential candidates for treating conditions such as arthritis and inflammatory bowel disease.
- Cancer Therapeutics: strong>: Another area of interest is the use of derivatives of this compound in cancer therapy. Studies have indicated that certain derivatives can selectively target cancer cells while sparing healthy tissue, offering a promising approach for developing more effective and less toxic anticancer drugs.
- Nervous System Disorders: strong>: There is growing interest in exploring the potential of these compounds for treating neurological disorders. Preliminary research suggests that they may have neuroprotective effects and could be useful in managing conditions such as Alzheimer's disease and Parkinson's disease.
Recent Research Advancements strong>
The field of chemical biology has seen significant advancements in understanding the mechanisms by which compounds like 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride strong > interact with biological systems. Recent studies have utilized advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the binding modes and interactions of these compounds with target proteins. p > < p >One notable study published in the Journal of Medicinal Chemistry reported on the design and synthesis of novel derivatives of 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride strong > with enhanced pharmacological properties. The researchers used computational methods to predict binding affinities and then synthesized and tested several promising candidates. The results showed that these derivatives exhibited improved potency and selectivity compared to existing drugs, highlighting their potential for further development. p > < p >Another study published in Organic Letters explored the use of 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride strong > as a key intermediate in the synthesis of complex natural products. The researchers developed an efficient synthetic route that allowed for the rapid preparation of multiple derivatives with diverse functional groups. This work not only demonstrated the synthetic utility of 1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride strong > but also provided new insights into the structural diversity achievable through its use. p > < p >< strong >Conclusion< / strong > p > < p >< strong >1-(3-Ethylcyclohexyl)cyclopropane-1-sulfonyl chloride strong > (CAS No. 2002136-16-3) is a versatile organic compound with significant potential applications in pharmaceutical research and chemical synthesis. Its unique molecular structure confers valuable properties that make it an attractive building block for developing new drugs and advanced materials. Ongoing research continues to uncover new uses and improve our understanding of this compound, positioning it as an important player in the field of medicinal chemistry. p > article > response >
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